(2S)-2-aminopropane-1-sulfonamide hydrochloride
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Overview
Description
(2S)-2-aminopropane-1-sulfonamide hydrochloride is a chemical compound with significant applications in various scientific fields. It is a derivative of sulfonamide, characterized by the presence of an amino group and a sulfonamide group attached to a propane backbone. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopropane-1-sulfonamide hydrochloride typically involves the reaction of (2S)-2-aminopropane-1-sulfonamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield and quality of the compound. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopropane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfide derivatives.
Scientific Research Applications
(2S)-2-aminopropane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-aminopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-aminopropane-1-sulfonamide
- (2S)-2-aminopropane-1-sulfonic acid
- (2S)-2-aminopropane-1-sulfonamide sodium salt
Uniqueness
(2S)-2-aminopropane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications in research and industry.
Properties
IUPAC Name |
(2S)-2-aminopropane-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-3(4)2-8(5,6)7;/h3H,2,4H2,1H3,(H2,5,6,7);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVCZQBNNKVOAL-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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